

A Technical Guide to the Natural Sources of 5-(1-Methylpropyl)nonane

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Compound of Interest

Compound Name: 5-(1-Methylpropyl)nonane

Cat. No.: B14540880

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Methylpropyl)nonane, a branched-chain alkane with the molecular formula C₁₃H₂₈, has been identified as a naturally occurring hydrocarbon.^{[1][2][3][4]} This technical guide provides a comprehensive overview of its known natural sources, with a focus on the scientific evidence, quantitative data, and the biosynthetic pathways likely responsible for its production. The information presented herein is intended for researchers, scientists, and professionals in drug development who may be interested in the biological origins and potential applications of this class of compounds.

Chemical Profile of 5-(1-Methylpropyl)nonane

Property	Value
Molecular Formula	C ₁₃ H ₂₈
Molecular Weight	184.36 g/mol ^{[1][2][3]}
IUPAC Name	5-(1-Methylpropyl)nonane
Synonyms	5-sec-butylnonane, 4-methyl-5-propylnonane
CAS Number	62185-54-0 ^{[1][2][3]}

Documented Natural Source: *Microcoleus vaginatus*

To date, the primary documented natural source of a C13 branched-chain alkane identified as 4-methyl-5-propylnonane, a likely synonym or isomer of **5-(1-Methylpropyl)nonane**, is the soil cyanobacterium *Microcoleus vaginatus*.^[1] This filamentous cyanobacterium is a key component of biological soil crusts in arid and desert environments worldwide.

Quantitative Data

Research conducted on *Microcoleus vaginatus* isolated from the Negev desert has revealed a complex mixture of hydrocarbons. Within this mixture, the C13 branched-chain alkane was identified as a notable component.

Compound	Relative Abundance (% of Total Apolar Compounds)
4-Methyl-5-propylnonane	2.7%

Data sourced from Dembitsky et al. (2001). It is important to note that the original publication identified the compound as 4-methyl-5-propylnonane.

Experimental Protocols

The identification and quantification of branched-chain alkanes in *Microcoleus vaginatus* were achieved through a combination of lipid extraction and gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on the methodologies described in the relevant literature.

Sample Collection and Preparation

- **Organism:** Cultures of *Microcoleus vaginatus* are harvested from their growth medium.
- **Biomass Preparation:** The collected cyanobacterial biomass is lyophilized (freeze-dried) to remove water content, and the dry weight is recorded.

Lipid Extraction

- **Solvent System:** A mixture of chloroform and methanol (typically 2:1, v/v) is used for the extraction of total lipids from the dried biomass.
- **Procedure:**
 - The dried biomass is homogenized and suspended in the chloroform-methanol solvent mixture.
 - The suspension is subjected to ultrasonication or vigorous shaking to ensure thorough extraction of lipids.
 - The mixture is then centrifuged to pellet the cell debris.
 - The supernatant containing the lipid extract is carefully collected.
 - The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fractionation of Apolar Compounds

- **Technique:** The total lipid extract is fractionated using column chromatography on silica gel.
- **Procedure:**
 - A glass column is packed with activated silica gel.
 - The total lipid extract is dissolved in a non-polar solvent (e.g., hexane) and loaded onto the column.
 - A series of solvents with increasing polarity are used to elute different lipid classes. The apolar fraction, containing hydrocarbons, is eluted first with a non-polar solvent like hexane.
 - The apolar fraction is collected, and the solvent is evaporated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the hydrocarbon components. The use of serially coupled capillary columns with different polarities enhances the separation of complex mixtures.
- GC Parameters (Illustrative):
 - Injection: Splitless injection of the sample dissolved in a suitable solvent.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp up to 300°C at a rate of 5°C/minute, and a final hold at 300°C for 15 minutes.
 - Columns: Serially coupled capillary columns of different polarities.
- MS Parameters (Illustrative):
 - Ionization: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 40-600.
- Identification: Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST) and by analyzing their fragmentation patterns.
- Quantification: The relative abundance of each compound is determined by integrating the area under its corresponding peak in the total ion chromatogram.

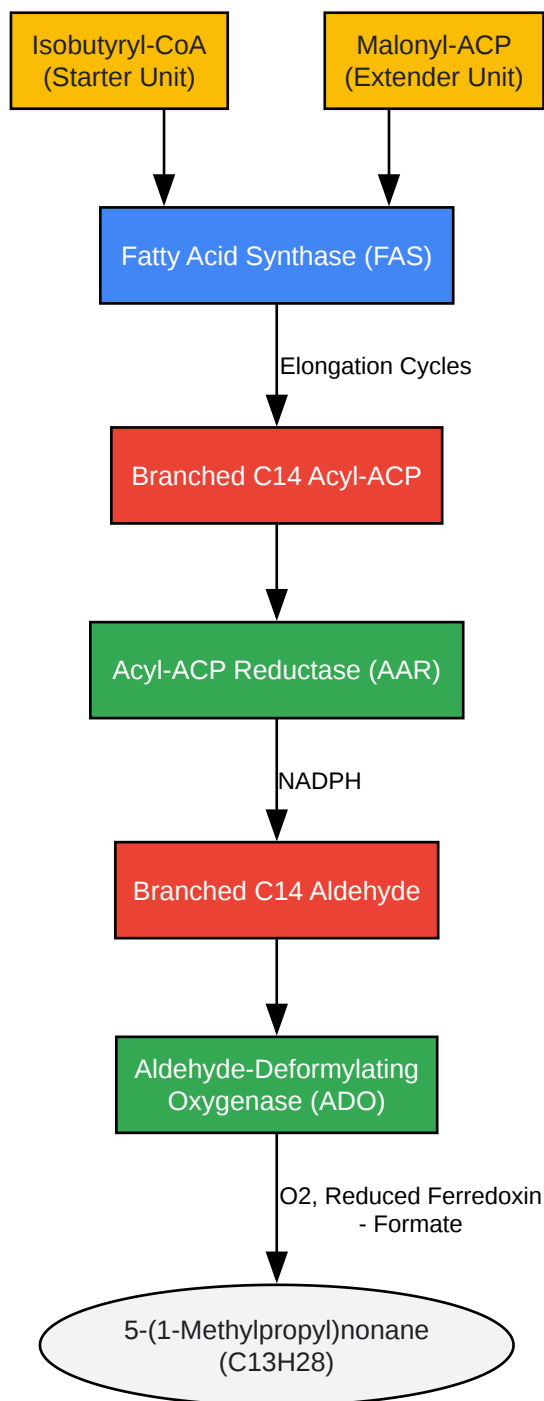
Biosynthesis of 5-(1-Methylpropyl)nonane

The biosynthesis of branched-chain alkanes in cyanobacteria is intrinsically linked to the fatty acid synthesis (FAS) pathway. The production of **5-(1-Methylpropyl)nonane** likely involves the use of specific starter and extender units to create the branched fatty acid precursor, which is then converted to the final alkane.

Proposed Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for **5-(1-Methylpropyl)nonane**, based on the known mechanisms of branched-chain alkane synthesis

in cyanobacteria.

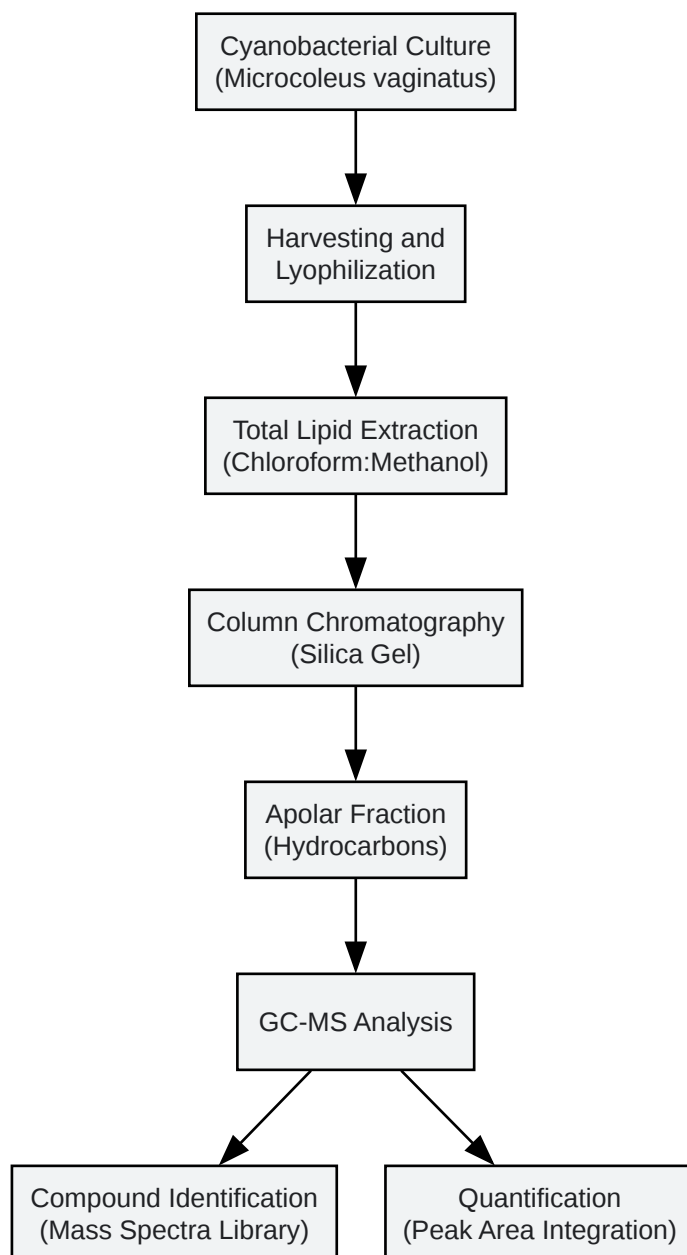


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Caption: Proposed biosynthetic pathway for **5-(1-Methylpropyl)nonane**.

Experimental Workflow for Hydrocarbon Analysis

The overall workflow for the analysis of hydrocarbons from cyanobacterial cultures is depicted below.



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Caption: General experimental workflow for cyanobacterial hydrocarbon analysis.

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